molecular formula C15H14O2 B8035867 2-(4'-Methyl-[1,1'-biphenyl]-2-yl)acetic acid

2-(4'-Methyl-[1,1'-biphenyl]-2-yl)acetic acid

Cat. No. B8035867
M. Wt: 226.27 g/mol
InChI Key: LQNNDNWIGOUTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4'-Methyl-[1,1'-biphenyl]-2-yl)acetic acid is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4'-Methyl-[1,1'-biphenyl]-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4'-Methyl-[1,1'-biphenyl]-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biphenyl-based compounds like 2-(4'-Methyl-[1,1'-biphenyl]-2-yl)acetic acid have clinical importance in treating hypertension and inflammation. They are also under development for various pharmaceutical uses. One study synthesized novel derivatives and found significant anti-tyrosinase activities, suggesting potential applications in pharmaceuticals (Kwong et al., 2017).

  • Esthers of related acetic acids have been found to show a range of biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial effects. These compounds can also serve as intermediates in the synthesis of other chemical structures, indicating their versatility in drug development (Salionov, 2015).

  • In another study, certain derivatives of acetic acids were synthesized and evaluated for their anti-inflammatory activity. These compounds showed significant activities, highlighting their potential in developing new anti-inflammatory drugs (Deep et al., 2010).

  • Research also extends to the synthesis of specific derivatives of acetic acids for selective applications. For instance, a study synthesized a compound for the determination of Co2+ selectively, demonstrating the potential for these compounds in chemical sensing applications (Li Rui-j, 2013).

  • Electrochemical hydrogenation of related acids has been studied, where compounds like 2-(2-fluoro-4-biphenyl) propenoic acid have been hydrogenated to produce aryl-2-propionic acids. This indicates potential applications in organic synthesis and pharmaceutical manufacturing (Raju et al., 2002).

properties

IUPAC Name

2-[2-(4-methylphenyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNNDNWIGOUTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4'-Methyl-[1,1'-biphenyl]-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.